Cas no 135158-54-2 (acibenzolar-S-methyl)

acibenzolar-S-methyl structure
Nome del prodotto:acibenzolar-S-methyl
Numero CAS:135158-54-2
MF:C8H6N2OS2
MW:210.276038646698
MDL:MFCD16656987
CID:169117
PubChem ID:329754339
acibenzolar-S-methyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3-Benzothiadiazole-7-carbothioicacid, S-methyl ester
- Acibenzolar-S-methyl
- Acibenzolar-S-methyl Solution
- acibenzolar-s-metil
- S-methyl 1,2,3-benzothiadiazole-7-carbothioate
- 1,2,3-benzo-thiadiazole-7-carbothioic acid S-methyl ester
- 7-(methylthiocarbonyl)-benzo-1,2,3-thiadiazole
- achbenzolar-S-methyl
- Acibenzolar-S-Methyl [ISO]
- Actigard
- Bendicar
- benzothiadiazole
- benzothiazole-7-carboxlic acid thiomethyl ester
- Bion
- Bion (pesticide)
- BTH
- BTH (agrochemical)
- S-methyl benzo[1,2,3]thiadiazole-7-carbothioate
- Actigard AM 87
- 1,2,3-Benzothiadiazole-7-carbothioic acid S-methyl ester
- CCRIS 9239
- CGA 245704
- SCHEMBL50864
- CS-0065838
- s-methyl benzo(1,2,3)thiadiazole-7-carbothioate
- AKOS015904137
- benzo(1,2,3)-thiadiazole-7-carbothioic acid s-methyl ester
- benzo(1,2,3)thiadiazole-7-carbothioic acid s-methyl ester
- EC 420-050-0
- ACIBENZOLAR-S-METHYL [HSDB]
- NCGC00254768-01
- 135158-54-2
- Pesticide5_Acibenzolar-S-methyl_C8H6N2OS2_Actigard
- NCGC00168291-01
- Acibenzolar-S-methyl, PESTANAL(R), analytical standard
- S-methyl benzo(1.2.3)thiadiazole-7-carbothioate
- 1,2,3-benzothiadiazole-7-carboxlic acid thiomethyl ester
- HSDB 7021
- UNII-BCW6119347
- EINECS Annex I Index 016-083-00-1
- Acibenzolar S-methyl
- Bion, BTH
- Acibenzolar-S-methyl 10 microg/mL in Cyclohexane
- J-006653
- CHEMBL425055
- CAS-135158-54-2
- Benz(1,2,3)thiadiazole-7-carbothioic acid-s-methyl ester
- 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester
- HY-116541
- BCW6119347
- CHEBI:73178
- ASM
- Q341312
- GGA 245704
- DTXSID1032519
- NS00002657
- Tox21_300864
- ACIBNZOLAR-S-METHYL
- ACIBENZOLAR-S-METHYL [MI]
- 1,2,3-Benzothiadiazole-7-carbothiolic acid, S-methyl ester
- benzothiadiazole derivative
- NCGC00168291-02
- BTH derivative
- benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester
- DTXCID9012519
- DA-70528
- acibenzolar-S-methyl
-
- MDL: MFCD16656987
- Inchi: InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3
- Chiave InChI: UELITFHSCLAHKR-UHFFFAOYSA-N
- Sorrisi: CSC(=O)C1=C2C(=CC=C1)N=NS2
Proprietà calcolate
- Massa esatta: 225.96900
- Massa monoisotopica: 209.992154
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 212
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.3
- Superficie polare topologica: 96.4
Proprietà sperimentali
- Colore/forma: Solido polveroso da bianco a beige con un odore quasi bruciato
- Densità: 1.450
- Punto di fusione: 134-135 ºC
- Punto di ebollizione: 267°C (rough estimate)
- Punto di infiammabilità: 154.5 °C
- Indice di rifrazione: 1.5690 (estimate)
- PSA: 111.41000
- LogP: 2.72980
- Solubilità: Metanolo 4.2g/l, acetato di etile 25g/l, n-esano 1.3g/l, toluene 36g/l, acetone 28g/l, n-ottanolo 5.4g/l, diclorometano 160g/l, acqua 7.7g/l
acibenzolar-S-methyl Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H317,H319,H335,H410
- Dichiarazione di avvertimento: P261,P273,P280,P305+P351+P338,P501
- Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38-43-50/53
- Istruzioni di sicurezza: S46-S59-S60-S61-S24/25
-
Identificazione dei materiali pericolosi:
- Tossicità:LD50 in rats (mg/kg): >2000 orally; >2000 dermally (Ruess)
- Condizioni di conservazione:0-6°C
acibenzolar-S-methyl Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32820-100MG |
acibenzolar-S-methyl |
135158-54-2 | 100mg |
¥1478.8 | 2025-01-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227215-100 mg |
Acibenzolar-S-methyl, |
135158-54-2 | >99% | 100MG |
¥745.00 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZA117-20mg |
acibenzolar-S-methyl |
135158-54-2 | 20mg |
¥644.0 | 2022-02-28 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A114427-100mg |
acibenzolar-S-methyl |
135158-54-2 | 100mg |
¥1647.90 | 2023-09-04 | ||
A2B Chem LLC | AD25564-5mg |
Acibenzolar-S-methyl |
135158-54-2 | ≥98% | 5mg |
$109.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 63469-100MG |
acibenzolar-S-methyl |
135158-54-2 | 100mg |
¥1856.07 | 2023-04-25 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023850-100mg |
acibenzolar-S-methyl |
135158-54-2 | 100mg |
¥1977 | 2023-09-10 | ||
TRC | A795245-10mg |
Acibenzolar-S-methyl |
135158-54-2 | 10mg |
$ 190.00 | 2023-04-19 | ||
TRC | A795245-1mg |
Acibenzolar-S-methyl |
135158-54-2 | 1mg |
$ 110.00 | 2023-04-19 | ||
1PlusChem | 1P006ZTO-10mg |
Acibenzolar-S-methyl |
135158-54-2 | ≥98% | 10mg |
$273.00 | 2023-12-22 |
acibenzolar-S-methyl Letteratura correlata
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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